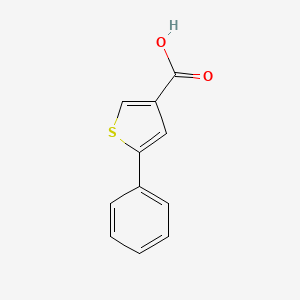

5-Phenylthiophene-3-carboxylic acid

Description

BenchChem offers high-quality 5-Phenylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPASVLUUTUDFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585393 | |

| Record name | 5-Phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99578-58-2 | |

| Record name | 5-Phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenylthiophene-3-carboxylic Acid

Introduction: The Significance of 5-Phenylthiophene-3-carboxylic Acid

5-Phenylthiophene-3-carboxylic acid is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic properties of the thiophene ring and the additional aromaticity of the phenyl substituent, makes it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the exploration of a wide range of chemical space. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of 5-Phenylthiophene-3-carboxylic Acid

The synthesis of 5-phenylthiophene-3-carboxylic acid can be approached through two principal strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions.

-

Convergent Synthesis via the Gewald Reaction: This approach involves the construction of the thiophene ring with the key functional groups already in place or in a readily modifiable form. The multicomponent Gewald reaction is a powerful tool for this purpose, allowing for the rapid assembly of highly substituted 2-aminothiophenes. Subsequent removal of the amino group leads to the desired product.

-

Linear Synthesis via Suzuki Cross-Coupling: This strategy relies on the pre-formation of a functionalized thiophene ring, followed by the introduction of the phenyl group via a palladium-catalyzed cross-coupling reaction. This method offers a high degree of control and is generally very reliable for the formation of biaryl linkages.

This guide will delve into the technical details of both pathways, providing a thorough analysis of the underlying chemistry and practical considerations for their successful implementation.

Part 1: The Gewald Reaction Pathway: A Convergent Approach

The Gewald three-component reaction is a cornerstone of thiophene synthesis, prized for its operational simplicity and the diversity of structures it can generate.[1] This pathway leverages the reaction of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to construct the 2-aminothiophene core. For the synthesis of our target molecule, this translates to a three-step sequence:

-

Gewald Synthesis of ethyl 2-amino-5-phenylthiophene-3-carboxylate.

-

Reductive Deamination of the 2-amino group.

-

Hydrolysis of the ethyl ester to the final carboxylic acid.

Caption: Workflow for the Gewald synthesis pathway.

Step 1.1: Gewald Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

The initial step involves the condensation of acetophenone, ethyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by an organic base, such as morpholine or diethylamine, and is often carried out in a protic solvent like ethanol.

Mechanism Insight: The reaction is believed to proceed through an initial Knoevenagel condensation between acetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile. This is followed by a Michael addition of sulfur, and subsequent cyclization and tautomerization to yield the aromatic 2-aminothiophene.[2]

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (12.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).

-

Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be recrystallized from ethanol to afford ethyl 2-amino-5-phenylthiophene-3-carboxylate as a crystalline solid.

Step 1.2: Reductive Deamination of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

The removal of the amino group at the 2-position is a critical step. A common and effective method for the reductive deamination of aromatic amines is through diazotization followed by reduction with hypophosphorous acid.[3]

Causality Behind Experimental Choices: The diazotization is performed in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt. Hypophosphorous acid acts as a reducing agent, converting the diazonium salt to the corresponding hydrocarbon by a radical mechanism.

Experimental Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-amino-5-phenylthiophene-3-carboxylate (24.7 g, 0.1 mol) in a mixture of glacial acetic acid (100 mL) and concentrated hydrochloric acid (50 mL).

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate beaker, cool 50% hypophosphorous acid (100 mL) to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid, keeping the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Pour the reaction mixture into a large beaker of ice water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 5-phenylthiophene-3-carboxylate, which can be purified by column chromatography on silica gel.

Step 1.3: Hydrolysis of Ethyl 5-phenylthiophene-3-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.

Experimental Protocol:

-

Dissolve the crude ethyl 5-phenylthiophene-3-carboxylate (from the previous step) in a mixture of ethanol (150 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

The precipitated 5-phenylthiophene-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: The Suzuki Cross-Coupling Pathway: A Linear Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This pathway involves the coupling of a halogenated thiophene derivative with phenylboronic acid in the presence of a palladium catalyst. The sequence for this approach is as follows:

-

Bromination of 3-thiophenecarboxylic acid.

-

Esterification of 5-bromothiophene-3-carboxylic acid.

-

Suzuki Coupling of ethyl 5-bromothiophene-3-carboxylate with phenylboronic acid.

-

Hydrolysis of the resulting ester.

Caption: Workflow for the Suzuki cross-coupling pathway.

Step 2.1: Bromination of 3-Thiophenecarboxylic Acid

The synthesis begins with the selective bromination of 3-thiophenecarboxylic acid at the 5-position. The electron-donating nature of the sulfur atom activates the α-positions (2 and 5) of the thiophene ring towards electrophilic substitution.

Experimental Protocol:

-

In a 250 mL flask, dissolve 3-thiophenecarboxylic acid (12.8 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Pour the reaction mixture into ice water (500 mL) with stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 5-bromothiophene-3-carboxylic acid.[5]

Step 2.2: Esterification of 5-Bromothiophene-3-carboxylic Acid

To prevent potential interference of the acidic proton of the carboxylic acid with the Suzuki coupling reaction, it is advantageous to protect it as an ester.[6] A standard Fischer esterification or DCC coupling can be employed.

Experimental Protocol (DCC Coupling):

-

In a 250 mL round-bottom flask, dissolve 5-bromothiophene-3-carboxylic acid (20.7 g, 0.1 mol), ethanol (11.5 mL, 0.2 mol), and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol) in anhydrous dichloromethane (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Filter off the precipitated dicyclohexylurea and wash the filter cake with dichloromethane.

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give ethyl 5-bromothiophene-3-carboxylate, which can be purified by column chromatography.

Step 2.3: Suzuki Coupling of Ethyl 5-Bromothiophene-3-carboxylate

This is the key step where the phenyl group is introduced. The reaction involves a palladium catalyst, a base, and a suitable solvent system.

Mechanism Insight: The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol:

-

To a degassed mixture of ethyl 5-bromothiophene-3-carboxylate (23.5 g, 0.1 mol), phenylboronic acid (14.6 g, 0.12 mol), and potassium carbonate (27.6 g, 0.2 mol) in a mixture of toluene (150 mL) and water (50 mL), add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mol%).

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford ethyl 5-phenylthiophene-3-carboxylate.

Step 2.4: Hydrolysis of Ethyl 5-phenylthiophene-3-carboxylate

The final step is the hydrolysis of the ethyl ester, which is identical to Step 1.3 in the Gewald pathway.

Data Summary and Comparison

| Step | Gewald Pathway Intermediate/Product | Suzuki Pathway Intermediate/Product | Typical Yield | Purity | Key Considerations |

| 1 | Ethyl 2-amino-5-phenylthiophene-3-carboxylate | 5-Bromothiophene-3-carboxylic acid | 70-85% | >95% (after recrystallization) | Gewald: Multicomponent, convergent. Suzuki: Selective bromination. |

| 2 | Ethyl 5-phenylthiophene-3-carboxylate | Ethyl 5-bromothiophene-3-carboxylate | 60-75% | >95% (after chromatography) | Gewald: Handling of diazonium salts. Suzuki: Esterification conditions. |

| 3 | 5-Phenylthiophene-3-carboxylic acid (after hydrolysis) | Ethyl 5-phenylthiophene-3-carboxylate | 80-90% | >98% (after recrystallization) | Gewald: Final hydrolysis. Suzuki: Catalyst choice and reaction conditions. |

| 4 | - | 5-Phenylthiophene-3-carboxylic acid (after hydrolysis) | 90-98% | >98% (after recrystallization) | Final hydrolysis step for the Suzuki pathway. |

| Overall | 35-55% | 45-65% | - | The Suzuki pathway may offer a slightly higher overall yield. |

Conclusion and Future Perspectives

Both the Gewald and Suzuki pathways offer viable and robust methods for the synthesis of 5-phenylthiophene-3-carboxylic acid. The Gewald route provides a more convergent approach, rapidly assembling the core structure in a single step, but requires a subsequent deamination which can involve hazardous reagents. The Suzuki pathway is a more linear synthesis, but each step is generally high-yielding and the reactions are well-established and reliable.

The choice of synthesis will ultimately be guided by the specific needs of the research program, including scale, cost of starting materials, and available equipment. Further optimization of both routes, for example, through the use of microwave-assisted synthesis or flow chemistry, could lead to improved yields, reduced reaction times, and more environmentally benign processes. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around the 5-phenylthiophene-3-carboxylic acid scaffold, paving the way for the discovery of new and important molecules.

References

- Shafighi, M., et al. (2018). Synthesis of six 2-aminothiophenes using MgO–CeO2 nanocomposite as catalysts. Journal of Chemical Sciences, 130(1), 1-6.

- Berger, K. J., et al. (2021). Deamination of primary amines and anilines with an anomeric amide reagent. Journal of the American Chemical Society, 143(42), 17366-17373.

- Gewald, K. (1965). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemical Berichte, 98(11), 3571-3577.

- Ghorab, M. M., et al. (2012). Synthesis, crystal structure and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3111.

- Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Ultrasonics Sonochemistry, 20(5), 1183-1187.

- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.

- Wang, Y., & Guziec Jr, F. S. (2001). A convenient reductive deamination (hydrodeamination) of aromatic amines. The Journal of organic chemistry, 66(24), 8293-8296.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Gronowitz, S. (1963). The chemistry of 3-substituted thiophenes. Advances in Heterocyclic Chemistry, 1, 1-124.

- Hassner, A., & Alexanian, V. (1978). Direct esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Tetrahedron letters, 19(44), 4475-4478.

-

Supporting Information for: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from elemental sulfur. Chemical Berichte, 99(1), 94-100.

- Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of some novel thieno[2,3-d]pyrimidine derivatives as anticancer and antimicrobial agents. Medicinal Chemistry Research, 18(7), 517-529.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

-

Turkish Journal of Chemistry. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. 44(5), 1346-1361. Available at: [Link]

-

Organic Syntheses Procedure. 3-bromothiophene. Available at: [Link]

- Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1346-1361.

-

The Hive. (2004). Deamination of Primary Amines with Chloroamine. Available at: [Link]

-

Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

- Leonardi, D., et al. (2021). Deaminative chlorination of aminoheterocycles.

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

-

J&K Scientific LLC. 5-Bromothiophene-3-carboxylic acid. Available at: [Link]

- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 298-302.

- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Journal of Molecular Structure, 1264, 133256.

- Cayman Chemical. (n.d.).

- University of Massachusetts Amherst. (n.d.).

- Cossey, K. (2023, May 8).

-

Organic Syntheses Procedure. Esterification of Carboxylic Acids. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenylthiophene-3-carboxylic Acid

Introduction

5-Phenylthiophene-3-carboxylic acid is a bifunctional aromatic compound featuring a thiophene ring substituted with both a phenyl group and a carboxylic acid moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science. The thiophene core is a bioisostere for the benzene ring, often employed to modulate pharmacokinetic and pharmacodynamic properties, while the carboxylic acid group provides a key site for hydrogen bonding, salt formation, and further chemical derivatization. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, enabling researchers to predict its behavior in biological systems, design robust synthetic routes, and formulate it for various applications. This guide provides a comprehensive technical overview of its structural, physical, acidic, and spectroscopic properties, complemented by validated experimental protocols for their determination.

Molecular Profile and Structural Attributes

The structural foundation of 5-Phenylthiophene-3-carboxylic acid—a conjugated system comprising two aromatic rings—dictates its core physicochemical characteristics. The planar nature of the thiophene and phenyl rings allows for significant π-electron delocalization, influencing its electronic and spectroscopic behavior.

| Property | Value | Source/Method |

| IUPAC Name | 5-Phenylthiophene-3-carboxylic acid | IUPAC Nomenclature |

| CAS Number | 99578-58-2 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₁H₈O₂S | Elemental Composition |

| Molecular Weight | 204.25 g/mol | Calculated |

Core Physicochemical Properties

The interplay between the hydrophobic phenylthiophene backbone and the hydrophilic carboxylic acid group defines the molecule's physical properties, which are critical for predicting its solubility, absorption, and formulation characteristics.

| Property | Value / Description | Context and Scientific Rationale |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | While an experimental value is not readily available, the isomeric 5-phenylthiophene-2-carboxylic acid has a melting point of 217 °C.[2] The structural rigidity and potential for strong intermolecular hydrogen bonding and π-stacking suggest a melting point in a similar range, significantly higher than the parent thiophene-3-carboxylic acid (136-141 °C). |

| Aqueous Solubility | Predicted to have low aqueous solubility. | The molecule's large, nonpolar surface area, contributed by the phenyl and thiophene rings, outweighs the polarity of the single carboxylic acid group. This leads to poor solvation in water. Its solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. |

| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents. | Expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), which can effectively solvate both the polar carboxylic acid group and the aromatic rings. |

| Acidity (pKa) | Estimated: ~3.8 - 4.2 (in water) | General carboxylic acids typically have pKa values between 4 and 5.[3][4] The electron-withdrawing nature of the sp²-hybridized carbons of the conjugated phenylthiophene system is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to a simple aliphatic carboxylic acid. For comparison, the pKa of benzoic acid is 4.2.[4] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 5-Phenylthiophene-3-carboxylic acid. The following sections detail the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic and downfield regions.

-

Carboxylic Acid Proton (COOH): A broad singlet appearing far downfield, typically between 10.0-13.0 ppm .[5][6] This significant deshielding is characteristic of carboxylic acid protons, and the signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

-

Thiophene Protons: Two doublets in the aromatic region, likely between 7.5-8.5 ppm . The protons at the C2 and C4 positions will appear as distinct signals.

-

Phenyl Protons: A set of multiplets between 7.2-7.8 ppm , integrating to five protons.

-

-

¹³C NMR: The carbon spectrum provides a map of the carbon framework.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid group.

-

O-H Stretch: A very broad, strong absorption band spanning from ~3300 cm⁻¹ to 2500 cm⁻¹ . This feature is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of its most easily identifiable peaks.[7][8]

-

C=O Stretch: A strong, sharp absorption band typically located between 1710-1680 cm⁻¹ . The conjugation of the carbonyl group with the thiophene ring is expected to lower its stretching frequency compared to a saturated carboxylic acid.[9]

-

C-O Stretch: A medium-to-strong band in the 1320-1210 cm⁻¹ region, often coupled with O-H in-plane bending.

-

O-H Bend: A broad, medium-intensity peak centered around 920 cm⁻¹ (out-of-plane bend).

UV-Vis Spectroscopy

The extended π-conjugated system of 5-Phenylthiophene-3-carboxylic acid is expected to produce strong absorption in the UV region. The parent thiophene molecule absorbs around 235 nm.[10] The addition of the phenyl and carboxyl groups extends the conjugation, causing a significant bathochromic (red) shift. The primary absorption maximum (λmax) is predicted to be in the 280-320 nm range, though the exact position and intensity will be dependent on the solvent used.[11]

Experimental Methodologies

To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols. The following section outlines standard methodologies and workflows.

General Characterization Workflow

A logical workflow is critical for the comprehensive analysis of a new or synthesized batch of material. This ensures that structural identity is confirmed before committing resources to detailed property measurements.

Caption: A standard workflow for the synthesis, purification, and physicochemical analysis of a chemical entity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent system, a critical parameter for drug development.

Causality Statement: The extended incubation time (24 hours) and agitation are essential to ensure the system reaches a true thermodynamic equilibrium between the solid-state compound and the saturated solution. Centrifugation is a critical step to separate undissolved solid without altering the supernatant's concentration.

Methodology:

-

Preparation: Add an excess amount of solid 5-Phenylthiophene-3-carboxylic acid (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid material is disturbed.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Protocol 2: pKa Determination (Potentiometric Titration)

This method provides a highly accurate measurement of the acid dissociation constant by monitoring pH changes during titration with a standardized base.[1]

Causality Statement: Titrating a solution of the weak acid with a strong base allows for the construction of a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal. Using a calibrated pH meter is essential for accuracy.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of 5-Phenylthiophene-3-carboxylic acid in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 1 mM).

-

System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0).[1]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the measurement.

-

Titration: Slowly add small, precise aliquots of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) to the solution.

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of this curve, corresponding to the pH at which half of the acid has been neutralized.

Caption: Workflow for determining the pKa value via potentiometric titration.

Conclusion

5-Phenylthiophene-3-carboxylic acid is a valuable building block characterized by its aromatic structure, low aqueous solubility, and acidic nature. Its identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, each providing a unique and complementary piece of structural information. The properties detailed in this guide—particularly its pKa and solubility—are critical determinants of its behavior in both chemical and biological systems, making this information essential for its successful application in drug discovery and materials science. The provided protocols offer robust, field-tested methods for verifying these key parameters in a research setting.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- Bebes, A., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

-

University of Wisconsin-Madison, Department of Chemistry. Approximate pKa chart of the functional groups. [Link]

-

Norris, J. (2018). Acidity of carboxylic acids. YouTube. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of California, Irvine. IR Absorption Table. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

- Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- Rev. Roum. Chim. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.

Sources

- 1. 99578-58-2|5-Phenylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]

- 4. 5-苯基-2-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. 2-Amino-5-phenylthiophene-3-carboxylic acid [myskinrecipes.com]

- 9. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. echemi.com [echemi.com]

5-Phenylthiophene-3-carboxylic acid CAS number and identification

An In-depth Technical Guide to 5-Phenylthiophene-3-carboxylic Acid: Synthesis, Identification, and Quality Control

This guide provides a comprehensive technical overview of 5-phenylthiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document details the compound's identity, a robust synthetic protocol, methods for spectroscopic identification, and a validated workflow for purity analysis.

Core Identification and Physicochemical Properties

The foundational step in working with any chemical entity is confirming its identity and understanding its basic properties. 5-Phenylthiophene-3-carboxylic acid is an aromatic carboxylic acid featuring a phenyl group at the 5-position of a thiophene ring, with the carboxylic acid moiety at the 3-position.

| Property | Value | Source(s) |

| CAS Number | 99578-58-2 | [1][2][3] |

| Molecular Formula | C₁₁H₈O₂S | [1][2] |

| Molecular Weight | 204.25 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| Melting Point | Not available. For the precursor, 5-Bromothiophene-3-carboxylic acid, the melting point is 140-144 °C. | [4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. (Predicted) | N/A |

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the C-C bond between the thiophene and phenyl rings is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely employed for the synthesis of biaryl systems due to its high functional group tolerance, mild reaction conditions, and high yields.[5][6] The chosen synthetic pathway utilizes 5-Bromothiophene-3-carboxylic acid and phenylboronic acid as key starting materials.

Experimental Protocol: Synthesis

Objective: To synthesize 5-Phenylthiophene-3-carboxylic acid.

Materials:

-

5-Bromothiophene-3-carboxylic acid (CAS: 100523-84-0)[4]

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (Deionized)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,4-dioxane. Degas the solvent by bubbling nitrogen through it for 20 minutes.

-

Reaction Setup: To the flask, add 5-Bromothiophene-3-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed 1,4-dioxane to form the active Pd(PPh₃)₄ catalyst in situ. Add this catalyst solution to the main reaction flask via syringe.

-

Reaction: Add a 4:1 mixture of degassed 1,4-dioxane/water to the flask. Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Acidification & Extraction: Carefully acidify the aqueous layer to a pH of ~2-3 using 1 M HCl. This protonates the carboxylate salt, rendering the product soluble in the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 5-Phenylthiophene-3-carboxylic acid.

Figure 1: Synthetic workflow for 5-Phenylthiophene-3-carboxylic acid.

Comprehensive Spectroscopic Identification

Structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be reliably predicted based on established principles for its constituent functional groups.[7][8][9]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Expected Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Highly deshielded acidic proton, subject to hydrogen bonding.[7] |

| Thiophene H-2 | 8.0 - 8.3 | Doublet (d) | Deshielded by proximity to the carboxylic acid and sulfur atom. |

| Thiophene H-4 | 7.6 - 7.8 | Doublet (d) | Influenced by the adjacent phenyl group. |

| Phenyl H (ortho) | 7.5 - 7.7 | Multiplet (m) | Deshielded by proximity to the thiophene ring. |

| Phenyl H (meta, para) | 7.3 - 7.5 | Multiplet (m) | Typical aromatic region for phenyl protons. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum identifies carbon atoms in unique electronic environments.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Expected Shift (ppm) | Rationale |

|---|---|---|

| Carboxylic Acid (C=O) | 165 - 175 | Typical range for an aromatic carboxylic acid carbonyl carbon. |

| Thiophene C-5 (ipso-Phenyl) | 140 - 145 | Quaternary carbon attached to the phenyl group. |

| Thiophene C-2 | 135 - 140 | Aromatic carbon adjacent to sulfur. |

| Phenyl C (ipso-Thiophene) | 130 - 135 | Quaternary carbon of the phenyl ring attached to the thiophene. |

| Thiophene C-3 (ipso-COOH) | 130 - 135 | Quaternary carbon attached to the carboxylic acid. |

| Phenyl C (ortho, meta, para) | 125 - 130 | Typical range for substituted phenyl carbons.[10] |

| Thiophene C-4 | 124 - 128 | Aromatic carbon adjacent to the phenyl-substituted carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups based on their vibrational frequencies.

Expected Characteristic Absorptions (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3500 | Very Broad | Characteristic of hydrogen-bonded O-H in a carboxylic acid dimer.[11] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | Typical for C-H bonds on aromatic rings.[12] |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Conjugation with the thiophene ring lowers the frequency from a typical saturated acid.[11] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Vibrations of the thiophene and phenyl rings. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching of the carbon-oxygen single bond.[11] |

| O-H Bend (Out-of-Plane) | 900 - 960 | Broad, Medium | Also known as the O-H wag, characteristic of carboxylic acid dimers.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule.

Expected m/z Values (ESI-):

| Ion | Expected m/z | Rationale |

|---|

| [M-H]⁻ | 203.02 | Molecular ion peak corresponding to the loss of the acidic proton. |

Quality Control via High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthesized compound is critical for its use in research and development. A reverse-phase HPLC method is the gold standard for analyzing non-volatile aromatic compounds like 5-Phenylthiophene-3-carboxylic acid.[13][14][15]

Protocol: Purity Analysis by RP-HPLC

Objective: To determine the purity of a synthesized batch of 5-Phenylthiophene-3-carboxylic acid.

Instrumentation & Conditions:

| Parameter | Specification | Rationale |

|---|---|---|

| HPLC System | Standard system with a UV-Vis Detector | Robust and widely available for routine analysis. |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase is ideal for retaining the aromatic compound. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | The aqueous phase. TFA is an ion-pairing agent that improves peak shape for acids. |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | The organic phase for eluting the compound. |

| Gradient | 0-2 min, 40% B; 2-12 min, 40-90% B; 12-14 min, 90% B; 14-15 min, 90-40% B; 15-20 min, 40% B | A gradient ensures efficient elution and separation from both more polar and less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection λ | 254 nm | A common wavelength for detecting aromatic systems. A full UV scan can determine the λ-max for optimal sensitivity. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

Sample Preparation:

-

Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile or methanol.

-

Perform a serial dilution to create a working solution of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Sources

- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. 5-Bromothiophene-3-carboxylic acid 97 100523-84-0 [sigmaaldrich.com]

- 5. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

A Comprehensive Spectroscopic Guide to 5-Phenylthiophene-3-carboxylic acid: Elucidating Structure Through NMR, IR, and MS

Abstract

This technical guide provides an in-depth spectral analysis of 5-Phenylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a molecular scaffold, its precise structural confirmation is paramount for its application in drug development and organic electronics. This document synthesizes predictive data and established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to create a definitive analytical workflow. We will explore the causality behind spectral features, present detailed experimental protocols, and demonstrate how these techniques synergistically provide unambiguous structural verification. This guide is intended for researchers, chemists, and quality control specialists who require a robust and reliable methodology for the characterization of this and similar heteroaromatic compounds.

Introduction: The Significance of 5-Phenylthiophene-3-carboxylic acid

5-Phenylthiophene-3-carboxylic acid belongs to a class of sulfur-containing heterocyclic compounds that are pivotal building blocks in the synthesis of novel therapeutic agents and functional organic materials. The thiophene ring is a well-known bioisostere for the benzene ring, often introduced to modulate lipophilicity, metabolic stability, and biological activity. Its derivatives have been explored for a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.

Given its role as a critical synthetic intermediate, rigorous structural elucidation is not merely academic but a prerequisite for meaningful downstream applications. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive "molecular fingerprint."[1] This guide offers a detailed examination of the expected spectral data from ¹H NMR, ¹³C NMR, FTIR, and MS, grounding the interpretation in the fundamental principles of each technique.

Molecular Structure and Analytical Overview

To effectively interpret the spectral data, we must first understand the molecule's architecture. 5-Phenylthiophene-3-carboxylic acid comprises a thiophene ring substituted at the 5-position with a phenyl group and at the 3-position with a carboxylic acid. This arrangement gives rise to distinct chemical environments for each proton and carbon atom, which are the basis for our analysis.

The following analytical workflow provides a systematic approach to confirming this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[2] It operates on the principle that atomic nuclei with a quantum property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation promotes nuclei from a lower to a higher energy state, and the precise frequency required for this transition is measured to generate an NMR spectrum.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and anisotropy from the C=O bond. It is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[4] This signal's disappearance upon adding a drop of D₂O would confirm its identity as an exchangeable acidic proton.

-

Thiophene Protons (H2, H4): The two protons on the thiophene ring are in different chemical environments. H2 is adjacent to the electron-rich sulfur atom, while H4 is adjacent to the electron-withdrawing carboxylic acid group. Based on data from 3-thiophenecarboxylic acid[5], H2 is expected to be the most downfield of the ring protons. The phenyl group at C5 will further influence these shifts. We predict two distinct doublets in the aromatic region, likely between 7.5 and 8.5 ppm.

-

Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will exhibit a complex multiplet pattern. The ortho-protons (H2'/H6') will be the most deshielded of this group due to their proximity to the thiophene ring, followed by the meta- (H3'/H5') and para- (H4') protons. This group of signals is expected to appear in the 7.2-7.8 ppm range.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H |

| Thiophene H2 | ~8.3 | Doublet (d) | 1H |

| Thiophene H4 | ~7.8 | Doublet (d) | 1H |

| Phenyl H2'/H6' (ortho) | ~7.7 | Multiplet (m) | 2H |

| Phenyl H3'/H4'/H5' (meta, para) | 7.2 - 7.5 | Multiplet (m) | 3H |

Table 1: Predicted ¹H NMR data for 5-Phenylthiophene-3-carboxylic acid.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a standard proton-decoupled experiment).

-

Carboxyl Carbon (-COOH): This carbon is significantly deshielded and is expected to appear in the 160-185 ppm range.[4][6]

-

Aromatic Carbons (Thiophene & Phenyl): The nine carbons of the aromatic rings (four in thiophene, five in the phenyl ring, plus the phenyl-substituted carbon C1') will appear in the typical aromatic region of 115-150 ppm.[6][7] The carbons directly attached to sulfur (C5) or the phenyl group (C1') will have distinct shifts. Quaternary carbons (C3, C5, C1') will generally have lower intensities than protonated carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165 - 180 |

| Thiophene & Phenyl Carbons | 120 - 150 |

Table 2: Predicted ¹³C NMR data for 5-Phenylthiophene-3-carboxylic acid.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Phenylthiophene-3-carboxylic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[8]

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between pulses.[8]

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans are often required for adequate signal-to-noise.

-

Relaxation Delay: A 2-second delay is recommended.[8]

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier Transformation. The spectrum is then phased, baseline corrected, and referenced to TMS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).[10]

Spectral Interpretation

The IR spectrum of 5-Phenylthiophene-3-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

-

O-H Stretch: The hydroxyl group of the carboxylic acid exhibits a very broad and strong absorption band spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹.[11] This broadness is a hallmark feature resulting from strong intermolecular hydrogen bonding.

-

C-H Aromatic Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of both the thiophene and phenyl rings.

-

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1725 and 1700 cm⁻¹.[12] Conjugation with the thiophene ring may shift this to the lower end of the range.

-

C=C Aromatic Stretch: Multiple medium to sharp peaks will appear in the 1600-1450 cm⁻¹ region, representing the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O Stretch: A strong band between 1320 and 1210 cm⁻¹ is characteristic of the C-O single bond stretch of the carboxylic acid.[11]

-

Out-of-Plane (OOP) Bending: The region below 900 cm⁻¹ will contain C-H out-of-plane bending vibrations that can be diagnostic of the substitution pattern on the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3500 - 2500 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-H OOP Bending | 900 - 675 | Medium to Strong |

Table 3: Key predicted FTIR absorption bands for 5-Phenylthiophene-3-carboxylic acid.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Scan: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Scan: Record the spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For structural elucidation, Electron Ionization (EI) is commonly used. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting pattern of charged fragments provides a molecular fingerprint that can be used to deduce the original structure.

Fragmentation Analysis

The molecular weight of 5-Phenylthiophene-3-carboxylic acid (C₁₁H₈O₂S) is approximately 204.26 g/mol .

-

Molecular Ion Peak (M⁺•): A prominent molecular ion peak is expected at m/z = 204. The stability of the aromatic system should make this peak readily observable.[14]

-

Key Fragmentation Pathways: Carboxylic acids typically undergo characteristic fragmentation patterns.[14][15]

-

Other Fragments: Further fragmentation of the thiophene or phenyl rings can occur, but the [M]⁺•, [M-17]⁺, and [M-45]⁺ peaks are expected to be the most diagnostic.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source (standard for EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectral Analysis and Conclusion

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The integrated analysis for 5-Phenylthiophene-3-carboxylic acid would proceed as follows:

-

Mass Spectrometry confirms the molecular weight of 204 g/mol and indicates the presence of a carboxylic acid through the characteristic loss of 17 and 45 Da.

-

FTIR Spectroscopy corroborates the presence of the carboxylic acid functional group with its unmistakable broad O-H and sharp C=O stretching bands. It also confirms the aromatic nature of the compound.

-

NMR Spectroscopy provides the final, definitive structural proof. ¹³C NMR confirms the presence of 11 unique carbons, including a carboxyl carbon and nine aromatic carbons. ¹H NMR resolves the specific structure, showing the distinct signals for the two thiophene protons, the five phenyl protons, and the single acidic proton, with integrations matching the number of protons in each environment.

Together, these three techniques provide a self-validating system for the unequivocal identification and structural confirmation of 5-Phenylthiophene-3-carboxylic acid, ensuring its identity and purity for use in research and development.

References

-

Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

-

All 'Bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Bakrania, S., et al. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. MSU Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

RACO (Revistes Catalanes amb Accés Obert). (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry. [Link]

-

Bakke, B. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum (100 MHz, CDCl3) of 2-phenylthiophene (3b). [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

The Organic Chemistry Tutor. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jascoinc.com [jascoinc.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

The Emerging Therapeutic Potential of Phenylthiophene Scaffolds: A Technical Guide to Evaluating Biological Activity

Abstract

The phenylthiophene scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique electronic and steric properties, acting as a bioisostere of a phenyl ring, allow for nuanced interactions with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of novel phenylthiophene compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven protocols for the evaluation of these promising therapeutic agents. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible data generation.

Introduction: The Phenylthiophene Core - A Versatile Pharmacophore

Thiophene-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs incorporating this sulfur-containing ring. The 2-phenylthiophene core, in particular, has garnered substantial interest due to its structural resemblance to biphenyl systems and its capacity for diverse functionalization. This structural versatility allows for the fine-tuning of physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. The inherent reactivity of the thiophene ring also provides a handle for the synthesis of a vast library of derivatives, making it an attractive starting point for drug discovery campaigns.[1]

Anticancer Activity: Targeting the Engines of Malignancy

Numerous studies have highlighted the potent cytotoxic effects of phenylthiophene derivatives against a wide range of human cancer cell lines.[1] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell proliferation, survival, and apoptosis.[1]

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the anticancer potential of a compound. The following table summarizes the in vitro cytotoxic activity of representative phenylthiophene derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-thiophene-carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 - 12.58 | [2] |

| Thiophene Carboxamide | A549 (Lung Carcinoma) | 5.988 | [3] |

| Naphthalene-azine-thiazole hybrid | OVCAR-4 (Ovarian Cancer) | 1.569 | [4] |

| Thiophene-based N-phenyl pyrazolines | 4T1 (Breast Cancer) | Active (<20 µg/ml) | [5] |

| Thiophene-based N-phenyl pyrazolines | HeLa (Cervical Cancer) | Active (<20 µg/ml) | [5] |

| Thiophene-based N-phenyl pyrazolines | WiDr (Colon Cancer) | Active (<20 µg/ml) | [5] |

| Methoxy-substituted thiophene | A549 (Lung Carcinoma) | 10.67 | [6] |

| Methoxy-substituted thiophene | C6 (Glioma) | 4.33 | [6] |

| Phenylthiophene pyrimidindiamine | S. aureus | 3 µg/mL | [7] |

| Phenylthiophene pyrimidindiamine | E. coli | 2 µg/mL | [7] |

Mechanistic Insights: Disruption of Key Signaling Cascades

The anticancer effects of phenylthiophene derivatives are often mediated through their interaction with critical signaling nodes.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Phenylthiophene derivatives have been shown to inhibit PI3Kα, leading to a decrease in the phosphorylation of Akt and mTOR, ultimately inducing apoptosis in cancer cells.[4]

-

MAPK/ERK Pathway: This cascade transmits extracellular signals to the nucleus, controlling gene expression related to cell growth and division. Inhibition of this pathway by phenylthiophene compounds can lead to cell cycle arrest and apoptosis.[8]

Caption: Phenylthiophene inhibition of the PI3K/Akt pathway.

Caption: Phenylthiophene inhibition of the MAPK/ERK pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells of interest.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the phenylthiophene compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[11]

-

Gently pipette to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Phenylthiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[15] Their mechanism of action often involves the disruption of microbial membranes or the inhibition of essential enzymes.[7]

Quantitative Assessment of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of select phenylthiophene derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Phenylthiophene pyrimidindiamine | Escherichia coli | 2 | [7] |

| Phenylthiophene pyrimidindiamine | Staphylococcus aureus | 3 | [7] |

| Tetrahydrobenzothiophene derivative | E. coli | 0.64–19.92 | [16] |

| Tetrahydrobenzothiophene derivative | P. aeruginosa | 0.72–45.30 | [16] |

| Tetrahydrobenzothiophene derivative | Salmonella | 0.54–90.58 | [16] |

| Tetrahydrobenzothiophene derivative | S. aureus | 1.11–99.92 | [16] |

| Benzimidazolo benzothiophene | Klebsiella pneumoniae | 20 | [17] |

| Thiophene-based N-phenyl pyrazolines | A. hydrophila | Active | [18] |

| Thiophene-based N-phenyl pyrazolines | Y. enterocolitica | Active | [18] |

| Thiophene-based N-phenyl pyrazolines | L. monocytogenes | Active | [18] |

| Thiophene-based N-phenyl pyrazolines | S. aureus | Active | [18] |

| Thiophene derivative | Aspergillus fumigatus | Good potency | [19] |

| Thiophene derivative | Syncephalastrum racemosum | Good potency | [19] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][20][21][22][23]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the phenylthiophene compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22]

-

Dilute the standardized inoculum to the final testing concentration (typically 5 x 10^5 CFU/mL).

-

-

Inoculation of Microtiter Plate:

-

Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).[10]

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[21]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Phenylthiophene derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[4][8][24][25]

Quantitative Assessment of Anti-inflammatory Potency

The IC50 values for the inhibition of COX and LOX enzymes provide a quantitative measure of a compound's anti-inflammatory potential.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| N-morpholinoacetamide-thiophene | COX-2 | 5.45 | [24] |

| N-morpholinoacetamide-thiophene | 5-LOX | 4.33 | [24] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | 0.31–1.40 | [4] |

| Thiophene pyrazole hybrid | COX-2 | Moderate Inhibition | [4] |

| Indole derivative with thiophene group | COX/LOX | 0.1 / 0.56 | [25] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method for determining the inhibitory activity of phenylthiophene compounds against COX-1 and COX-2 enzymes.[26][27][28][29][30]

Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare solutions of heme (cofactor), the test compound at various concentrations, and the COX-1 or COX-2 enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme to the appropriate wells.

-

Add the test compound dilutions to the inhibitor wells and the corresponding solvent to the control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).[27]

-

-

Initiation of Reaction:

-

Initiate the reaction by adding arachidonic acid (substrate) to all wells.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.[28]

-

-

Detection:

-

Add a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) that is oxidized by the peroxidase activity of COX, resulting in a color change.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that phenylthiophene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[31][32][33][34] Their mechanisms of action are thought to involve the modulation of amyloid-β aggregation, inhibition of acetylcholinesterase, and alleviation of oxidative stress.[31][32]

While this area of research is still developing, the structural versatility of the phenylthiophene scaffold makes it a promising platform for the design of multi-target-directed ligands for these complex diseases. Further investigation into the specific molecular targets and signaling pathways involved in the neuroprotective effects of these compounds is warranted.

General Experimental Workflow for Drug Screening

The discovery of novel biologically active compounds follows a systematic workflow, from initial screening to lead optimization.

Caption: General workflow for in vitro drug screening.

Conclusion and Future Directions

The phenylthiophene scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The evidence presented in this guide underscores their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of new phenylthiophene derivatives.